3-Fluoro-2-(methylthio)aniline

Catalog No.
S682568
CAS No.
305811-07-8
M.F
C7H8FNS
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-(methylthio)aniline

CAS Number

305811-07-8

Product Name

3-Fluoro-2-(methylthio)aniline

IUPAC Name

3-fluoro-2-methylsulfanylaniline

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3

InChI Key

GFGIPUGVPPOENQ-UHFFFAOYSA-N

SMILES

CSC1=C(C=CC=C1F)N

Canonical SMILES

CSC1=C(C=CC=C1F)N

The exact mass of the compound 3-Fluoro-2-(methylthio)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-2-(methylthio)aniline (CAS 305811-07-8) is a highly specialized ortho-substituted aniline utilized primarily in the synthesis of conformationally restricted pharmaceutical intermediates and fluorinated heterocycles. Featuring both a strong electron-withdrawing fluorine atom at the meta position and a bulky, oxidizable methylthio group at the ortho position, this compound serves as a dual-action precursor. The methylthio moiety provides a handle for subsequent oxidation to sulfoxides or sulfones, or acts as a directing group for cyclization into 7-fluorobenzothiazoles. In procurement contexts, it is selected for advanced medicinal chemistry campaigns where precise steric bulk and metabolic stability are required simultaneously, offering distinct processability advantages over unfunctionalized anilines in targeted cross-coupling workflows [1].

Substituting 3-Fluoro-2-(methylthio)aniline with simpler analogs like 3-fluoroaniline or 2-(methylthio)aniline fundamentally alters the downstream synthetic viability and the pharmacological profile of the final product. The unfluorinated 2-(methylthio)aniline lacks the essential C-F bond required to block metabolic oxidation at the 3-position, leading to rapid degradation of derived drug candidates [1]. Conversely, employing 3-fluoroaniline and attempting to introduce the methylthio group post-synthetically requires harsh electrophilic sulfenylation conditions that typically result in poor regioselectivity and low yields due to the deactivating nature of the fluorine[2]. Furthermore, the specific ortho-relationship of the methylthio group to the amine dictates the dihedral angle in subsequent amide or urea formations; replacing it with a halogen (e.g., 2-bromo-3-fluoroaniline) changes the steric volume and eliminates the possibility of downstream thioether-specific transformations, forcing a complete redesign of the synthetic route.

Yield Superiority in 7-Fluorobenzothiazole Synthesis

When synthesizing 7-fluorobenzothiazole derivatives, starting with pre-functionalized 3-fluoro-2-(methylthio)aniline bypasses the regiochemical ambiguities of late-stage fluorination or sulfenylation. Comparative synthetic pathways show that direct cyclization of this precursor under standard conditions yields the target heterocycle with significantly higher efficiency than attempting to functionalize 3-fluoroaniline. The pre-installed methylthio group acts as an optimal leaving or directing group during the ring-closure step, minimizing the formation of undesired regioisomers and reducing chromatographic purification bottlenecks [1].

Evidence DimensionCyclization yield to 7-fluorobenzothiazole core
Target Compound Data>85% yield (direct cyclization route)
Comparator Or Baseline3-Fluoroaniline (multi-step late-stage sulfenylation/cyclization: <40% overall yield)
Quantified Difference>45% absolute yield improvement
ConditionsStandard acid-catalyzed or metal-mediated ring closure conditions

Procuring the pre-functionalized building block eliminates two low-yielding synthetic steps, directly reducing bulk material costs and processing time.

Conformational Locking in Amide Coupling

In the design of targeted kinase inhibitors, the dihedral angle of the aniline-derived moiety is critical for binding pocket affinity. The ortho-methylthio group in 3-fluoro-2-(methylthio)aniline provides significant steric bulk, forcing the resulting amide or urea bonds out of coplanarity with the phenyl ring. Compared to the unhindered 3-fluoroaniline, this steric clash locks the molecule into the bioactive conformation, which is a primary reason medicinal chemists specify this exact precursor. The adjacent fluorine atom further modulates the electron density of the thioether, fine-tuning its hydrogen-bond acceptor capabilities [1].

Evidence DimensionOut-of-plane dihedral angle (amide derivative)
Target Compound Data~60-90 degrees (conformationally locked)
Comparator Or Baseline3-Fluoroaniline derivative (~0-30 degrees, freely rotating)
Quantified DifferenceSignificant rotational restriction preventing coplanarity
ConditionsCrystallographic or DFT analysis of derived benzamides

Selecting this sterically hindered aniline is essential for achieving the required target binding affinity in structure-based drug design, preventing off-target flexibility.

Chemoselective Oxidation of the Thioether

The methylthio group of 3-fluoro-2-(methylthio)aniline serves as a versatile synthetic handle that can be chemoselectively oxidized to either the sulfoxide or the sulfone without affecting the aniline amine (often after transient protection). Compared to utilizing a 2-bromo-3-fluoroaniline where cross-coupling is required to install new functionality, the thioether allows for direct, transition-metal-free oxidation. This provides access to a range of hydrogen-bond accepting motifs with varying electron-withdrawing strengths, which is highly valuable in late-stage lead optimization [1].

Evidence DimensionSynthetic steps to ortho-sulfonyl derivatives
Target Compound Data1-2 steps (direct oxidation)
Comparator Or Baseline2-Bromo-3-fluoroaniline (3+ steps: protection, thiolation, oxidation)
Quantified DifferenceReduction of at least 2 synthetic steps
ConditionsStandard oxidation (e.g., mCPBA or H2O2/catalyst)

This compound provides a streamlined, metal-free pathway to highly polar, oxidized sulfur motifs, reducing heavy metal waste and simplifying purification.

Synthesis of 7-Fluorobenzothiazole Scaffolds

Directly utilizing the ortho-thioether and amine for condensation reactions to build fluorinated benzothiazoles, bypassing complex late-stage functionalization. This is crucial for manufacturing specific neurological and oncological drug candidates where the 7-fluoro substitution provides essential metabolic stability [1].

Development of Conformationally Restricted Kinase Inhibitors

Using the steric bulk of the methylthio group to lock the orientation of the aniline ring in urea- or amide-based inhibitors. This application maximizes binding affinity by pre-organizing the molecule into its bioactive conformation, a direct benefit of selecting this specific hindered precursor [2].

Late-Stage Sulfone/Sulfoxide Library Generation

Employing the compound as a starting material to generate a library of compounds with varying sulfur oxidation states. The chemoselective oxidizability of the methylthio group allows for rapid structure-activity relationship (SAR) profiling of the hydrogen-bond acceptor site without requiring new cross-coupling steps [3].

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-fluoro-2-(methylthio)aniline

Dates

Last modified: 08-15-2023

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